2-(cyclohex-1-en-1-yl)-N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine
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Overview
Description
The compound 2-(CYCLOHEX-1-EN-1-YL)ETHYLOXY]PHENYL}METHYL)AMINE is a complex organic molecule featuring a cyclohexene ring, an ethyl chain, and a phenyl-tetrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(CYCLOHEX-1-EN-1-YL)ETHYLOXY]PHENYL}METHYL)AMINE typically involves multiple steps:
Formation of the Cyclohexene Ring: Starting from cyclohexanone, the cyclohexene ring can be formed through a dehydration reaction using an acid catalyst.
Attachment of the Ethyl Chain: The ethyl chain can be introduced via a Grignard reaction, where ethyl magnesium bromide reacts with the cyclohexene derivative.
Synthesis of the Phenyl-Tetrazole Moiety: The phenyl-tetrazole group can be synthesized through a [3+2] cycloaddition reaction between phenyl azide and an alkyne.
Final Coupling: The final step involves coupling the cyclohexene-ethyl intermediate with the phenyl-tetrazole derivative using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(CYCLOHEX-1-EN-1-YL)ETHYLOXY]PHENYL}METHYL)AMINE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert double bonds to single bonds.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides can introduce new alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Alkylated amines.
Scientific Research Applications
2-(CYCLOHEX-1-EN-1-YL)ETHYLOXY]PHENYL}METHYL)AMINE: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(CYCLOHEX-1-EN-1-YL)ETHYLOXY]PHENYL}METHYL)AMINE involves its interaction with molecular targets such as enzymes or receptors. The phenyl-tetrazole moiety can mimic natural ligands, allowing the compound to bind to specific sites and modulate biological pathways. This interaction can lead to changes in cellular processes, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
2-(CYCLOHEX-1-EN-1-YL)ETHYLOXY]PHENYL}METHYL)AMINE: can be compared with other compounds such as:
Uniqueness
The unique combination of the cyclohexene ring, ethyl chain, and phenyl-tetrazole moiety in 2-(CYCLOHEX-1-EN-1-YL)ETHYLOXY]PHENYL}METHYL)AMINE provides distinct chemical and biological properties that are not observed in similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C24H29N5O2 |
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Molecular Weight |
419.5 g/mol |
IUPAC Name |
2-(cyclohexen-1-yl)-N-[[3-ethoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]ethanamine |
InChI |
InChI=1S/C24H29N5O2/c1-2-30-23-17-20(18-25-16-15-19-9-5-3-6-10-19)13-14-22(23)31-24-26-27-28-29(24)21-11-7-4-8-12-21/h4,7-9,11-14,17,25H,2-3,5-6,10,15-16,18H2,1H3 |
InChI Key |
FPYFDDRFYLAHKS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNCCC2=CCCCC2)OC3=NN=NN3C4=CC=CC=C4 |
Origin of Product |
United States |
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